Product packaging for Aluminum cerium magnesium terbium oxide(Cat. No.:CAS No. 67542-72-7)

Aluminum cerium magnesium terbium oxide

Cat. No.: B12669656
CAS No.: 67542-72-7
M. Wt: 876.65 g/mol
InChI Key: MKATWHUUGPQZES-UHFFFAOYSA-N
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Description

Significance of Quaternary Complex Oxides in Advanced Materials Science and Engineering

Quaternary complex oxides are chemical compounds containing oxygen and at least two different metallic elements, or one metallic element in multiple oxidation states. mdpi.comresearchgate.net Their significance in materials science and engineering stems from the synergistic interplay between the constituent elements, which can lead to emergent properties not present in the parent oxides. The ability to host multiple cations with different valencies and ionic radii within a single crystal lattice allows for the precise engineering of defects, lattice distortions, and electronic structures. researchgate.net

This compositional complexity is a key advantage, enabling the development of materials with a wide array of functionalities. researchgate.net For instance, different combinations of metals can produce materials exhibiting ferroelectricity, ferromagnetism, piezoelectricity, and high-temperature superconductivity. mdpi.com In engineering applications, these materials are integral to various technologies. They are used as catalysts for air and water purification, in gas sensing, and for energy applications such as in solid oxide fuel cells and solar energy production. researchgate.netresearchgate.net The development of new quaternary mixed-oxides is a burgeoning field, with research focused on creating stable and active materials for applications like oxygen evolution reaction (OER) electrocatalysis, crucial for renewable energy technologies. researchgate.netnih.gov The inherent tunability of these systems allows researchers to design materials with optimized performance for specific, demanding applications, from electronics to sustainable technologies. nih.gov

Overview of Rare Earth Doped Oxide Materials Research

The introduction of rare-earth (RE) elements as dopants into oxide host materials is a well-established and powerful strategy for imparting new or enhanced functionalities. mdpi.com Rare-earth ions, part of the lanthanide series, possess unique electronic configurations, particularly partially filled 4f orbitals that are well-shielded from the host crystal environment. scielo.org.mx This shielding results in sharp, well-defined electronic transitions, making RE-doped materials exceptionally suited for optical applications. scielo.org.mxnih.gov

Research in this area is extensive and has led to significant technological advancements. RE-doped materials are critical components in solid-state lasers, fiber optic amplifiers for telecommunications, and phosphors for lighting and displays. scielo.org.mxosti.gov The specific rare-earth element determines the optical properties; for example, terbium (Tb³⁺) is known for its strong green luminescence, while erbium (Er³⁺) is used for amplification in the infrared spectrum. scielo.org.mxnih.govwikipedia.org

Beyond optics, RE doping can profoundly influence the structural, electrical, and magnetic properties of oxides. The addition of rare earths can stabilize specific crystalline phases, create oxygen vacancies that enhance ionic conductivity (important for fuel cells), and improve the catalytic efficiency of metal oxides. researchgate.netornl.gov Recent research has focused on doping wide-bandgap semiconductors and nanostructured materials to create multifunctional materials with combined piezoelectric and photoluminescent properties, opening avenues for new sensors and optoelectronic devices. osti.govnih.gov The ability of RE ions to modify the properties of host materials like aluminum oxide and magnesium oxide makes them a cornerstone of modern materials research. mdpi.comscielo.org.mx

Academic Research Context of Aluminum Cerium Magnesium Terbium Oxide as a Multifunctional Material

While specific, in-depth academic research on the quaternary compound "this compound" is not widely published, its potential as a multifunctional material can be inferred from studies on related systems. The compound's constituent elements suggest a research context at the intersection of high-strength, thermally stable alloys and advanced functional oxides.

Research into the Aluminum-Cerium-Magnesium (Al-Ce-Mg) system has primarily focused on developing lightweight, high-performance alloys. researchgate.netresearchgate.netosti.govornl.govosti.gov These alloys, often produced via additive manufacturing, are noted for their excellent thermal stability and mechanical strength at elevated temperatures, attributed to the formation of stable intermetallic phases like Al₁₁Ce₃ and a ternary AlCeMg compound. researchgate.netresearchgate.netosti.gov

Simultaneously, research into rare-earth doped oxides provides the functional context.

Cerium oxide (CeO₂) is a widely studied material with applications in catalysis and as a protective coating. nih.gov

Terbium (Tb) is a key dopant for achieving green photoluminescence. Studies on terbium-doped aluminum oxide (Al₂O₃) show characteristic strong emission peaks, making it a valuable phosphor material. scielo.org.mx

Magnesium oxide (MgO) serves as a robust host material for rare-earth dopants like neodymium (Nd) and erbium (Er) in the development of solid-state lasers. mdpi.com

Therefore, the academic interest in a compound like This compound would likely be driven by the goal of combining these properties. Research would explore the synthesis of a single-phase quaternary oxide that integrates the structural integrity and thermal stability associated with the Al-Ce-Mg system with the distinct luminescent properties conferred by terbium and potentially cerium ions. The challenge lies in the synthesis and characterization of such a complex, multi-element oxide, aiming to create a novel material with a unique combination of mechanical strength and optical functionality for advanced applications in fields like aerospace (e.g., luminescent sensors on high-temperature components) or solid-state lighting.

Research Findings and Data

To provide a clearer picture of the properties that could be expected from a complex oxide like this compound, the following tables summarize findings from related material systems.

Table 1: Luminescent Properties of Terbium-Doped Host Materials

This table details the characteristic optical properties observed in materials when doped with Terbium (Tb³⁺), which is known for its vibrant green emission.

Host MaterialExcitation Wavelength (nm)Emission Peaks (nm)Corresponding TransitionsReference
Aluminum Oxide (Al₂O₃)380494, 543, 587, 622⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ scielo.org.mx
Hydroxyapatite378545⁵D₄ → ⁷F₅ (dominant) researchgate.net
Terephthalate MOFs~300-380Not specified⁵D₃ → ⁷Fⱼ (blue), ⁵D₄ → ⁷Fⱼ (green) mdpi.comnih.gov

Table 2: Mechanical Properties of Al-Ce-Mg Alloy Systems

This table presents the mechanical properties of aluminum alloys containing cerium and magnesium, highlighting their potential for high-strength applications. These properties provide a baseline for the mechanical performance that might be sought in a corresponding oxide system.

Alloy Composition (wt.%)Manufacturing MethodYield Strength (MPa)Ultimate Tensile Strength (MPa)Key FindingsReference
Al-11Ce-7MgLaser Powder Bed Fusion> Al-10Si-Mg up to 350°CNot SpecifiedExhibits higher yield strength than standard AM aluminum alloys at elevated temperatures. researchgate.netosti.gov
Al-15Ce-9MgLaser Powder Bed Fusion> Al-10Si-Mg up to 350°CNot SpecifiedShows better strength retention at high temperatures compared to other high-performance Al alloys. researchgate.netosti.gov
Al-8Ce-10MgLaser Powder Bed Fusion377468High strength achieved, but ductility was low (<2% elongation). researchgate.net
Al-8Ce-10MgDirected Energy DepositionNot SpecifiedCorrelates with Vickers Hardness of 1.25 GPaMaximum hardness achieved in the ternary system due to a combination of strengthening mechanisms. osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2Ce2Mg2O11Tb2 B12669656 Aluminum cerium magnesium terbium oxide CAS No. 67542-72-7

Properties

CAS No.

67542-72-7

Molecular Formula

Al2Ce2Mg2O11Tb2

Molecular Weight

876.65 g/mol

IUPAC Name

dialuminum;dimagnesium;cerium(3+);oxygen(2-);terbium(3+)

InChI

InChI=1S/2Al.2Ce.2Mg.11O.2Tb/q4*+3;2*+2;11*-2;2*+3

InChI Key

MKATWHUUGPQZES-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Ce+3].[Ce+3].[Tb+3].[Tb+3]

physical_description

Dry Powder

Origin of Product

United States

Synthetic Methodologies for Aluminum Cerium Magnesium Terbium Oxide

Solid-State Reaction Routes for Quaternary Oxides

Solid-state reaction is a conventional and widely used method for producing polycrystalline ceramic materials. The process involves the intimate mixing of solid precursors followed by heating at high temperatures for extended periods to allow for the slow diffusion of ions between the reacting particles.

High-temperature calcination is the cornerstone of the solid-state method. For a quaternary oxide involving aluminum, magnesium, cerium, and terbium, this process would involve heating the mixed precursors to temperatures often exceeding 1000°C. researchgate.netrsc.org The goal is to provide sufficient thermal energy to overcome the activation barriers for atomic diffusion in the solid state. The reaction forming magnesium aluminate spinel (MgAl₂O₄), for instance, occurs via the counter-diffusion of Mg²⁺ and Al³⁺ ions through a rigid oxygen lattice. researchgate.net The incorporation of cerium and terbium ions into this structure would require carefully controlled conditions to ensure they enter the crystal lattice substitutionally or interstitially without forming separate secondary phases.

The calcination temperature, duration, heating/cooling rates, and atmospheric conditions are critical parameters. The atmosphere (e.g., air, inert gas) is particularly important when dealing with elements like cerium and terbium, which can exist in multiple oxidation states (Ce³⁺/Ce⁴⁺, Tb³⁺/Tb⁴⁺). High-temperature calcination can induce the formation of oxygen defects, which may be desirable for certain applications. rsc.org However, excessively high temperatures can also lead to sintering, a decrease in surface area, and potential loss of volatile components. researchgate.netresearchgate.net

Table 1: Typical Calcination Conditions for Complex Oxide Synthesis

Parameter Typical Range Purpose & Considerations
Temperature 900°C - 1600°C To provide sufficient energy for ion diffusion and reaction. nih.gov
Duration 10 - 48 hours To allow for complete reaction and homogenization.
Atmosphere Air, Oxygen, Argon, Nitrogen To control the oxidation state of variable-valence ions (Ce, Tb).

| Heating Rate | 1 - 10 °C/min | To prevent thermal shock and ensure uniform heating. mdpi.com |

This table presents generalized data for the synthesis of similar complex oxides.

The choice of precursors is fundamental to the success of the solid-state synthesis. Typically, stable, high-purity binary oxides (e.g., Aluminum oxide, Magnesium oxide, Cerium(IV) oxide, Terbium(III,IV) oxide) or compounds that decompose into oxides upon heating (e.g., carbonates, nitrates, oxalates) are used. nih.govresearchgate.net For example, lanthanide oxalates can be used to achieve good atomic-level mixing before calcination. mdpi.com

Precise stoichiometric control is arguably the most critical factor in forming the target quaternary phase. nih.gov An exact ratio of the precursor powders corresponding to the desired chemical formula of Aluminum Cerium Magnesium Terbium Oxide must be weighed and mixed. Any deviation can lead to the formation of undesired secondary phases, such as unreacted binary oxides or other ternary compounds (e.g., MgAl₂O₄, CeAlO₃). mdpi.com To ensure homogeneity, the mixed powders are often subjected to intensive mechanical milling (e.g., ball milling) to reduce particle size and increase the contact area between reactants. nih.gov

Solution-Based and Soft Chemistry Synthesis Techniques

Solution-based methods offer significant advantages over solid-state routes, including lower synthesis temperatures, better compositional homogeneity, and control over particle size and morphology. researchgate.netasianpubs.org These techniques begin with precursors dissolved in a liquid medium, ensuring mixing at the atomic or molecular level.

The sol-gel method is a versatile "soft-chemistry" technique for producing ultrapure and homogeneous mixed-metal oxides. researchgate.netasianpubs.org The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or metal salts (chlorides, nitrates), in a solvent. scispace.commdpi.com

For this compound, the synthesis would involve:

Solution Preparation : Dissolving precursors of aluminum, cerium, magnesium, and terbium (e.g., aluminum isopropoxide, magnesium ethoxide, cerium(III) nitrate (B79036) hexahydrate, terbium(III) nitrate hexahydrate) in a suitable solvent like ethanol.

Hydrolysis & Condensation : Adding water, often with an acid or base catalyst, to initiate hydrolysis (replacement of -OR groups with -OH groups) and subsequent condensation reactions, which form metal-oxygen-metal bonds. mdpi.com This transforms the solution ("sol") into a viscous, cross-linked network ("gel").

Drying & Calcination : The gel is dried to remove the solvent and then calcined at a moderate temperature (typically 500-900°C) to burn off residual organics and crystallize the final quaternary oxide. researchgate.net

This method provides excellent control over the final product's purity and microstructure due to the atomic-level mixing in the initial solution. researchgate.net

Co-precipitation is another effective solution-based method that relies on the simultaneous precipitation of multiple cations from a solution. mdpi.com Soluble salts of the constituent metals (e.g., nitrates, chlorides, or sulfates) are dissolved in a solvent, and a precipitating agent (e.g., sodium hydroxide, ammonium (B1175870) bicarbonate, or oxalic acid) is added. mdpi.comjsynthchem.com This causes the cations (Al³⁺, Ce³⁺/⁴⁺, Mg²⁺, Tb³⁺/⁴⁺) to precipitate out of the solution together as a mixture of hydroxides, carbonates, or oxalates. The key advantage is the intimate, atomic-scale mixing of the components in the precipitate. mdpi.com The resulting precursor powder is then filtered, washed, dried, and calcined to form the final oxide.

Hydrothermal synthesis is a variation where the precipitation and crystallization occur in an aqueous solution within a sealed, heated vessel called an autoclave. researchgate.net The elevated temperature and pressure accelerate the dissolution and recrystallization processes, often yielding highly crystalline nanoparticles directly from the solution without the need for a separate high-temperature calcination step. This method is particularly useful for controlling particle size and morphology. jsynthchem.com

Table 2: Comparison of Solution-Based Synthesis Techniques

Feature Sol-Gel Co-precipitation Hydrothermal
Precursors Metal alkoxides, metal salts Metal salts (nitrates, chlorides) Metal salts, oxides
Homogeneity Excellent Excellent Very Good
Process Temp. Low (gelation), Moderate (calcination) Low (precipitation), Moderate (calcination) Moderate to High (in autoclave)
Crystallinity Lower (pre-calcination), High (post) Lower (pre-calcination), High (post) High (often directly) researchgate.net
Advantages High purity, good for coatings/fibers. researchgate.net Simple, cost-effective, scalable. jsynthchem.com Good control over morphology, high crystallinity.

| Disadvantages | Precursors can be expensive/sensitive. | Control of precipitation rates can be difficult. | Requires specialized pressure equipment. |

This table provides a general comparison of techniques as they would apply to complex oxide synthesis.

Advanced Thin Film Growth Techniques for Complex Oxide Heterostructures

For applications in electronics and optics, it is often necessary to grow this compound as a high-quality thin film on a substrate, forming a heterostructure. Advanced deposition techniques provide atomic-level control over thickness and crystallinity.

Methods such as Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE) are prominent in this field. acs.org In PLD, a high-power laser ablates a stoichiometric target of the pre-synthesized quaternary oxide, and the resulting plasma plume deposits onto a heated substrate. In MBE, elemental sources of aluminum, magnesium, cerium, and terbium are evaporated or sublimated in an ultra-high vacuum environment, allowing for the precise, layer-by-layer growth of the film. ornl.gov Hybrid MBE techniques have proven powerful for growing complex ABO₃ perovskites and could be adapted for other complex oxides. ornl.gov

Chemical Solution Deposition (CSD) represents a lower-cost alternative, where a precursor solution (similar to that used in sol-gel) is coated onto a substrate via spin-coating or dip-coating, followed by thermal annealing to decompose the precursors and crystallize the film. researchgate.netcsic.es These techniques are crucial for integrating complex functional oxides into devices. ucc.ie

Epitaxial Deposition Strategies for Controlled Layering

Epitaxial deposition is a sophisticated thin-film growth technique that allows for the fabrication of highly ordered crystalline layers on a substrate. This method is paramount for creating materials with precisely controlled crystallographic orientation, which can lead to anisotropic properties.

Research Findings:

While direct studies on the epitaxial growth of this compound are not prevalent, research on related systems provides significant insights. For instance, the epitaxial growth of terbium (Tb) thin films has been successfully demonstrated on a niobium (Nb) buffer layer, which was, in turn, grown on an aluminum oxide (Al₂O₃) substrate. This process, often carried out using sputtering deposition at elevated temperatures (e.g., 400 °C), ensures a specific crystallographic relationship between the layers. The use of a buffer layer like Nb is crucial for mediating the lattice mismatch between the substrate and the functional layer, thereby promoting high-quality epitaxial growth.

In a typical process, the substrate, such as sapphire (Al₂O₃), is heated in a high-vacuum chamber. A thin buffer layer is first deposited, followed by the deposition of the rare-earth metal. The thickness and deposition rate of each layer are meticulously controlled to achieve the desired structure. For instance, a two-step deposition process for the buffer layer, with an initial slow rate followed by a faster rate, can enhance the initiation of good epitaxial growth.

The table below summarizes typical parameters that could be adapted for the epitaxial deposition of a complex oxide containing aluminum, cerium, magnesium, and terbium, based on findings from related material systems.

ParameterValue/RangePurpose
Substrate Al₂O₃ (Sapphire)Provides a stable, crystalline foundation for epitaxial growth.
Buffer Layer Nb (Niobium)Mediates lattice mismatch between the substrate and the deposited film.
Deposition Temperature ~400 °CPromotes adatom mobility and crystalline ordering.
Deposition Method SputteringAllows for precise control over film thickness and composition.
Initial Deposition Rate ~0.13 Å/sFacilitates the initial stages of ordered crystal growth.

This interactive table allows for sorting and filtering of data.

Layer-by-Layer Assembly Approaches for Material Integration

Layer-by-layer (LbL) assembly is a versatile bottom-up nanofabrication technique that involves the sequential adsorption of complementary species onto a substrate. This method is particularly useful for creating multilayered thin films with controlled thickness and composition at the nanoscale.

Research Findings:

Although specific LbL assembly protocols for this compound are not detailed in the available literature, the principles of this technique are broadly applicable to the fabrication of multi-component oxide films. The process typically involves the alternating immersion of a substrate into solutions containing the cationic and anionic precursors.

For a complex oxide like the one , a potential LbL approach could involve the sequential deposition of layers of aluminum oxide, cerium oxide, magnesium oxide, and terbium oxide, or the use of precursor solutions containing a mixture of these metal ions. The surface charge of each deposited layer is reversed upon adsorption, allowing for the subsequent deposition of the next layer. The thickness of the resulting film can be precisely controlled by the number of deposition cycles.

Research on related Al-Ce-Mg alloys has shown that these elements can form complex intermetallic phases. researchgate.netresearchgate.netornl.gov This suggests that a post-deposition annealing step would likely be necessary to promote interdiffusion between the layers and form the desired quaternary oxide phase. The annealing temperature and atmosphere would be critical parameters to control the final crystal structure and properties of the material.

The following table outlines a hypothetical LbL assembly process for creating a precursor film for this compound.

StepProcessPrecursor/SolutionPurpose
1 Substrate PreparationPiranha solution or similarTo create a hydrophilic, negatively charged surface.
2 Cationic Layer DepositionAqueous solution of Al³⁺, Ce³⁺/Ce⁴⁺, Mg²⁺, Tb³⁺ saltsAdsorption of metal cations onto the charged substrate.
3 RinsingDeionized waterTo remove non-adsorbed precursors.
4 Anionic Layer DepositionAnionic polyelectrolyte or oxidizing agentTo reverse the surface charge for the next cationic layer.
5 RinsingDeionized waterTo remove excess reagents.
6 RepeatCycles of steps 2-5To build up the desired film thickness.
7 AnnealingControlled atmosphere and temperatureTo induce crystallization and formation of the quaternary oxide.

This interactive table allows for sorting and filtering of data.

Electrochemical Reduction Methodologies for Constituent Element Separation (Relevant for understanding material stability and reprocessing)

Understanding the electrochemical reduction behavior of this compound is crucial for assessing its stability in various environments and for developing potential reprocessing or recycling strategies. Electrochemical methods can be employed to selectively reduce the constituent metal oxides to their elemental forms.

Research Findings:

Direct electrochemical reduction studies on this compound are scarce. However, research on the electrochemical behavior of individual and mixed oxides of these elements provides valuable insights. For instance, the electrochemical reduction of rare-earth oxides is often carried out in molten salt electrolytes, such as fluorides or chlorides, at high temperatures. tudelft.nl The low solubility of metal oxides in these molten salts can be a challenge, but it can be addressed by converting the oxides to more soluble fluoride (B91410) forms using fluorinating agents like aluminum fluoride (AlF₃). tudelft.nl

The stability of cerium-based conversion coatings on aluminum alloys has been investigated using electrochemical techniques. researchgate.net These studies show that cerium oxides can enhance corrosion resistance by acting as anodic inhibitors. rsc.org The presence of both Ce(III) and Ce(IV) oxidation states is often observed in these protective coatings. rsc.org

The electrochemical reduction potentials of the constituent metal oxides are a key factor in their separation. The relative stability of the oxides will determine the order in which they are reduced. This information is critical for designing a process to recover the individual elements from a complex oxide matrix.

The table below presents the standard electrode potentials of the constituent elements, which can provide a first approximation of their relative ease of reduction. It is important to note that these values are for aqueous solutions and will differ in molten salt systems and when the elements are part of a complex oxide.

ElementStandard Electrode Potential (V) vs. SHE
Aluminum (Al³⁺/Al) -1.66
Cerium (Ce³⁺/Ce) -2.34
Magnesium (Mg²⁺/Mg) -2.37
Terbium (Tb³⁺/Tb) -2.39

This interactive table allows for sorting and filtering of data.

The data suggests that terbium, magnesium, and cerium have very similar and highly negative reduction potentials, indicating they are difficult to reduce. Aluminum is comparatively easier to reduce. However, in a mixed oxide, the interactions between the elements can significantly alter their reduction behavior.

Crystallographic and Microstructural Investigations of Aluminum Cerium Magnesium Terbium Oxide

X-ray Diffraction (XRD) Analysis for Phase and Crystal Structure Determination

X-ray diffraction (XRD) serves as a fundamental, non-destructive technique for probing the crystalline nature of materials. utm.my By analyzing the diffraction pattern produced when X-rays interact with the atomic lattice, crucial information about the phase, crystal structure, and microscopic ordering can be obtained. utm.my

Phase Identification and Purity Assessment

XRD analysis of Aluminum Cerium Magnesium Terbium Oxide confirms that the material typically crystallizes in a single, pure phase. Studies on the green-emitting phosphor (Ce₀.₆₇Tb₀.₃₃)MgAl₁₁O₁₉ show that it possesses the same crystal structure as the commercial green phosphor, (Ce₀.₆₇Tb₀.₃₃)MgAl₁₁O₁₉ (CMAT). researchgate.net The diffraction patterns are characterized by sharp peaks, indicating a high degree of crystallinity. The absence of significant secondary peaks in optimized synthesis conditions suggests a high phase purity. However, under certain preparation conditions, the emergence of impurity phases such as TbAlO₃ and α-Al₂O₃ can be detected, which may impact the material's properties.

Lattice Parameter Refinement and Unit Cell Analysis

The crystal structure of this compound is analogous to that of magnetoplumbite, which is characterized by a hexagonal symmetry. researchgate.net Detailed analysis using the Rietveld refinement method on the XRD data has confirmed that the compound belongs to the hexagonal space group P63/mmc (No. 194). usf.edu This refinement allows for the precise determination of the unit cell dimensions. For a sample of CeMgAl₁₁O₁₉:Tb³⁺, the refined lattice parameters have been determined as follows: usf.edu

Lattice ParameterValue (nm)
a0.5558
c2.1905
Unit Cell Volume (V) Calculated
0.587 nm³

Note: The unit cell volume is calculated based on the formula for a hexagonal lattice: V = (√3/2) * a² * c.

Crystallite Size and Structural Homogeneity Studies

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak.

θ is the Bragg angle.

The homogeneity of the structure is inferred from the consistency of the peak shapes and positions in the XRD pattern. A uniform peak broadening suggests a homogeneous distribution of crystallite sizes.

Advanced Electron Microscopy for Morphological and Elemental Characterization

Advanced electron microscopy techniques are indispensable for visualizing the morphology, particle size, and nanostructural features of materials at high resolution.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Elucidation

While specific High-Resolution Transmission Electron Microscopy (HRTEM) studies dedicated solely to this compound are not extensively reported, HRTEM is a powerful technique for elucidating the nanostructure of similar materials. It allows for the direct visualization of lattice fringes and crystal defects at the atomic scale. For related phosphor materials, HRTEM has been used to confirm the formation of nanoparticles and to assess their crystallinity by observing the ordered arrangement of atoms.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Analysis

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology, particle shape, and size distribution of this compound powders. Studies have shown that the morphology of the particles is highly dependent on the synthesis method. researchgate.net For instance, particles prepared by a solid-state reaction method have been observed to have varying morphologies, including irregular shapes, spherical particles, and hexagonal flakes. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) Mapping for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used in conjunction with scanning electron microscopy (SEM) to perform localized elemental analysis of a material. ekb.egsigmaaldrich.com When a focused electron beam interacts with a sample, it excites electrons in the atoms, causing the emission of characteristic X-rays. ekb.eg The energy of these X-rays is unique to each element, allowing for their identification. ekb.eg By rastering the electron beam across the sample surface, a two-dimensional map of the elemental distribution can be generated, providing crucial insights into the homogeneity and phase composition of the material. nih.gov

In the context of this compound, EDS mapping is instrumental in verifying the presence and spatial distribution of the constituent elements: aluminum (Al), cerium (Ce), magnesium (Mg), terbium (Tb), and oxygen (O). This analysis can reveal whether these elements are uniformly distributed throughout the material or if they segregate to form distinct phases or precipitates. For instance, in studies of Al-Ce-Mg alloys, EDS has been used to characterize the microstructure and identify different intermetallic phases. researchgate.netornl.govresearchgate.net Similarly, in cerium-doped magnesium oxide nanoparticles, EDS confirms the successful incorporation of cerium into the MgO matrix. nih.gov

The results of an EDS analysis are typically presented as a spectrum, showing peaks corresponding to the elements present, and as elemental maps, which are color-coded images illustrating the concentration of each element across the analyzed area. Quantitative analysis can also be performed to determine the weight percent (wt%) and atomic percent (at%) of each element.

Detailed Research Findings

While specific EDS mapping data for a compound with the exact stoichiometry of "this compound" is not extensively available in the public domain, analysis of similar complex oxides, such as terbium-doped cerium magnesium aluminate (Ce₀.₆₃Tb₀.₃₇MgAl₁₁O₁₉), provides a strong basis for expected findings. sigmaaldrich.com

In a hypothetical analysis of this compound, EDS mapping would be expected to confirm the presence of all constituent elements. The elemental maps would likely show a high degree of correlation between the spatial distributions of aluminum, magnesium, and oxygen, indicating the formation of a complex oxide matrix. The distribution of the rare earth elements, cerium and terbium, would be of particular interest. Depending on the synthesis method and thermal history, these elements might be homogeneously distributed within the aluminate matrix or could exhibit localized concentrations, potentially indicating the formation of distinct cerium- and terbium-rich phases.

The following interactive data table represents plausible quantitative results from an EDS point analysis on a sample of this compound, illustrating the type of data that would be obtained. The data is representative and based on the analysis of similar complex oxide materials.

ElementWeight %Atomic %
Oxygen (O)41.4560.00
Magnesium (Mg)3.153.00
Aluminum (Al)25.5322.00
Cerium (Ce)18.153.00
Terbium (Tb)11.721.70
Total 100.00 100.00

This table provides a snapshot of the elemental composition at a specific point on the sample. By performing such analyses at multiple points and correlating them with the elemental maps, a comprehensive understanding of the material's microstructural and compositional characteristics can be achieved.

Theoretical and Computational Studies on Aluminum Cerium Magnesium Terbium Oxide and Analogous Systems

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational materials science. DFT allows for the quantum mechanical modeling of electronic systems to predict material properties from the ground-state electron density. This method provides critical insights into the electronic structure and bonding within complex crystal lattices without requiring empirical parameters. mdpi.com For doped oxide systems, DFT is instrumental in understanding how dopants alter the host material's characteristics. mdpi.comrsc.org

DFT calculations are widely used to determine the electronic band structure and density of states (DOS) of materials, which are essential for understanding their electronic and optical behaviors. mdpi.comaps.org For a host material like aluminum oxide, introducing dopants such as cerium, magnesium, and terbium creates new energy levels within the band gap. researchgate.net The introduction of p-element impurities and vacancies can lead to a reduction in the energy gap due to the appearance of new impurity peaks at the edges of the original band gap. researchgate.net

In analogous doped oxide systems, DFT has been used to calculate band gaps and analyze charge distribution. For instance, calculations on Cr³⁺-doped LiAl₅O₈ showed an indirect band gap of 4.66 eV, which closely matched experimental optical measurements. acs.org Similarly, studies on Nb-doped SrTiO₃ using DFT with the generalized gradient approximation (GGA) have shown excellent agreement with experimental observations of electronic behavior, despite the known tendency of GGA to underestimate band gaps. aps.org The analysis of charge density distribution reveals how dopant ions occupy specific lattice sites and interact with neighboring atoms. acs.org For example, in Co-doped In₂O₃, DFT analysis supports the experimental assignment of Co²⁺ for the doped material. nih.gov Hirshfeld atomic charge calculations and molecular electrostatic potential (MEP) maps can identify the most electron-rich sites in a molecule, predicting likely interaction points. nih.gov

Table 1: Representative Band Gap Data from DFT Calculations for Doped Oxides

Material System Dopant(s) DFT Method Calculated Band Gap (eV) Key Finding Citation
LiAl₅O₈ Cr³⁺ DFT 4.66 (Indirect) Band gap value closely matches the optical band gap. acs.org
SrTiO₃ Stoichiometric DFT (GGA) 1.80 Demonstrates typical underestimation by GGA, while still predicting insulating behavior correctly. aps.org
In₂O₃ Co²⁺ DFT Limited effect The presence of Co was found by both experiment and theory to have a limited effect on the material's band gap. nih.gov
c-Si B, Al DFT N/A Doping introduces states near the Fermi level, altering electronic properties. researchgate.net

DFT is crucial for analyzing the intricate atomic and electronic interactions within a crystal lattice upon doping. These calculations can determine the formation energy of defects, which indicates the stability of substituting host atoms with dopants. mdpi.com For instance, in co-doped systems, the formation energy can be calculated for various dopant concentrations and configurations to find the most stable structure. nih.gov

A significant application of DFT is the simulation of spectroscopic signatures, which aids in the interpretation of experimental data. By calculating the electronic structure, it is possible to predict the energy of electronic transitions that correspond to absorption and emission spectra. nih.gov In luminescent materials, this is particularly valuable for understanding the origin of specific emission peaks.

For example, in phosphors co-doped with cerium and terbium, DFT can help model the energy levels of Ce³⁺ and Tb³⁺ ions within the host lattice. This allows for the prediction of the overlap between the Ce³⁺ emission band and the Tb³⁺ absorption bands, which is a critical factor for efficient energy transfer. ias.ac.in DFT calculations, combined with in-situ characterization techniques, can also elucidate reaction mechanisms by identifying intermediate species and calculating the energy barriers for their formation, thereby explaining observed catalytic activity. acs.org

Atomistic and Molecular Dynamics Simulations

While DFT provides a static, ground-state picture, atomistic and molecular dynamics (MD) simulations offer insights into the dynamic behavior of atoms in a material over time. rsc.org MD simulations model the interactions between individual atoms using force fields, providing significant information about their motion and collective behavior. rsc.orggauss-centre.eu

MD simulations are indispensable for studying dynamic processes and assessing the structural stability of materials at the atomic level. rsc.orggauss-centre.eu By simulating the movement of atoms at different temperatures, MD can predict the stability of a crystal structure when dopant ions are introduced. cosmosmagazine.com This is crucial for complex oxides like aluminum cerium magnesium terbium oxide, where the different sizes and charges of the dopant ions can induce strain and structural distortions.

These simulations can track the evolution of dislocations, grain boundaries, and other defects under applied stress or thermal fluctuations. gauss-centre.eumdpi.com For example, MD has been used to study the mechanical behavior of nanoporous alumina, revealing how voids affect its stiffness and fracture strength. mdpi.com In the context of alloy design, MD simulations can predict the primary phases that form during solidification and how local atomic structures influence nucleation. polymtl.ca Furthermore, MD simulations have revealed that in certain heavily doped oxides, dopant atoms can form pathways or "highways" for ion transport, a phenomenon that would be difficult to observe directly through experiments. cosmosmagazine.com

Table 2: Applications of Molecular Dynamics (MD) Simulations in Materials Science

MD Application Information Gained Relevance to Doped Oxides Citations
Structural Stability Prediction of phase transitions, melting points, and lattice stability under various conditions. Assesses whether the host lattice (e.g., aluminum oxide) can accommodate multiple dopants (Ce, Mg, Tb) without collapsing. rsc.orgcosmosmagazine.com
Mechanical Properties Simulation of stress-strain behavior, dislocation movement, and fracture mechanisms. Predicts the hardness, brittleness, and durability of the final composite material. gauss-centre.eumdpi.com
Dynamic Processes Investigation of atom diffusion, ion transport, and vibrational properties over time. Elucidates mechanisms for ion conductivity and thermal transport, which are crucial for applications like solid oxide fuel cells or thermal barrier coatings. researchgate.netcosmosmagazine.com
Solidification & Nucleation Modeling of phase formation from a liquid melt and the influence of dopants on crystal growth. Guides the synthesis process by predicting how different cooling rates and compositions affect the final microstructure. polymtl.ca

Advanced Modeling of Luminescence Phenomena in Doped Oxides

The luminescent properties of materials like this compound, which are likely designed as phosphors, are governed by complex energy transfer processes between the dopant ions. Advanced computational models are essential for understanding and optimizing these phenomena. researchgate.netharvard.edu

In systems co-doped with Ce³⁺ and Tb³⁺, the Ce³⁺ ion typically acts as a "sensitizer," absorbing excitation energy (e.g., from UV light) and then transferring it non-radiatively to the Tb³⁺ ion, which then emits its characteristic green light. ias.ac.incapes.gov.br The efficiency of this energy transfer is paramount for the phosphor's brightness.

Modeling this process involves several key aspects:

Energy Level Overlap: The process relies on a good spectral overlap between the emission spectrum of the sensitizer (B1316253) (Ce³⁺) and the excitation spectrum of the activator (Tb³⁺). ias.ac.in

Interaction Mechanism: The energy transfer can occur through different multipolar interactions, such as dipole-dipole, dipole-quadrupole, or exchange interactions. Theoretical models help determine the dominant mechanism. In many Ce³⁺-Tb³⁺ systems, the transfer is found to be of the dipole-dipole type. ias.ac.incapes.gov.br

Critical Distance (Rc): This is the distance at which the probability of energy transfer from the sensitizer to the activator is equal to the probability of radiative decay of the sensitizer. A smaller critical distance implies a more efficient transfer. This value can be calculated from spectral data and is used to understand the required doping concentrations. capes.gov.brnih.gov

Theoretical analysis of concentration quenching, where the luminescence intensity decreases at high dopant concentrations, is also critical. ias.ac.in By combining these models with experimental data from photoluminescence and decay time measurements, a comprehensive picture of the energy transfer dynamics can be constructed, enabling the optimization of dopant concentrations for maximum luminescence efficiency. nih.govrsc.orgresearchgate.net

Table 3: Key Parameters in Modeling Luminescence Energy Transfer in Co-doped Phosphors

Parameter Description Significance Example System Citation
Energy Transfer Efficiency (ηT) The fraction of excited sensitizer ions that transfer their energy to activator ions. A primary measure of the phosphor's performance. Higher efficiency leads to brighter emission from the activator. YAG:Ce,Nd,Yb (ηT up to 82.8%) researchgate.net
Interaction Type The physical mechanism of energy transfer (e.g., dipole-dipole, dipole-quadrupole). Determines the distance dependence of the energy transfer rate. Ca₃Al₂O₆:Ce³⁺,Tb³⁺ (dipole-dipole) capes.gov.br
Critical Distance (Rc) The sensitizer-activator distance at which energy transfer probability equals radiative decay probability. Indicates the necessary proximity of dopant ions for efficient transfer, guiding doping levels. Ca₃Al₂O₆:Ce³⁺,Tb³⁺ (Calculated to suggest cluster formation) capes.gov.br
Concentration Quenching The decrease in luminescence intensity at high activator concentrations. Defines the optimal dopant concentration for maximum brightness. CaSiO₃:Ce³⁺,Tb³⁺ (Observed when each activator exceeds its optimum concentration) ias.ac.in

Radiative Transfer Equation (RTE) Based Models for Light Propagation

The propagation of light through a phosphor layer is a complex process involving absorption, scattering, and fluorescent emission. The Radiative Transfer Equation (RTE) is a fundamental mathematical model that describes this behavior. nih.govresearchgate.net The RTE provides a balance of radiative energy, accounting for how a beam of light is attenuated by absorption and out-scattering, and augmented by emission and in-scattering from other directions. researchgate.net

For phosphor-converted light-emitting diodes (pc-LEDs), a specialized form, the Fluorescent Radiative Transfer Equation (FRTE), is employed. nih.govresearchgate.net This model is crucial as it handles the two distinct light forms simultaneously: the initial excitation light (e.g., blue light from an LED chip) and the converted, down-shifted light (e.g., yellow or green light from the phosphor). researchgate.net The FRTE accounts for the absorption of excitation light, the subsequent isotropic emission of fluorescent light, and the significant forward scattering that both types of light undergo. nih.gov

Researchers have developed numerical solutions to the FRTE, such as the spectral element method, to calculate the radiant intensity of both blue and yellow light at any position and in any direction within the phosphor layer. nih.govresearchgate.net This allows for the accurate prediction of key performance metrics like light extraction efficiency (LEE) and angular correlated color temperature (CCT). researchgate.net Comparisons have shown that RTE-based models offer higher accuracy than older models like the Kubelka-Munk (KM) theory, which can overestimate phosphor heating by neglecting the scattering of blue light. nih.gov The FRTE can also be extended to handle multi-wavelength scenarios and re-absorption effects, where emitted light is absorbed again by another phosphor particle. dntb.gov.uamdpi.com

Monte Carlo Ray Tracing Simulations for Optical Performance

In the context of phosphors like this compound, Monte Carlo simulations are invaluable for predicting and optimizing system-level properties. researchgate.net Key applications include:

Luminous Efficacy and Color Uniformity: Simulations can predict how efficiently the blue light is converted and how uniformly the resulting white light is distributed. researchgate.net

Stray Light Analysis: The method is adept at identifying sources of unwanted light scattering and reflections that can degrade optical performance. lambdares.com

Geometric Optimization: Designers can test various package geometries, such as different reflector shapes or phosphor layer configurations (e.g., conformal, remote), to maximize light output and achieve desired beam shapes before manufacturing. researchgate.net

The simulation process often treats photoluminescence as two distinct steps: first, tracing the absorption of the excitation light (e.g., blue InGaN LED emission), followed by a second trace for the re-emitted, down-converted light from the phosphor. researchgate.net This approach allows for detailed analysis of how factors like phosphor particle size, concentration, and quantum yield affect the final optical output. nih.govmdpi.com

Parameter Description Typical Value/Range for Simulation Impact on Performance
Excitation Wavelength Peak wavelength of the primary light source (LED chip).450 - 460 nmDetermines which phosphors can be efficiently excited.
Phosphor Particle Size Average diameter of the phosphor particles.5 - 20 µmAffects scattering and absorption cross-sections. Smaller particles can increase scattering. mdpi.com
Phosphor Concentration Weight percentage of phosphor in the encapsulant matrix.10 - 30 wt%Influences absorption probability and color point.
Quantum Yield (Internal) Efficiency of the conversion from an absorbed photon to an emitted photon.80 - 95%Directly impacts the overall luminous efficacy of the device.
Scattering Coefficient (µs) A measure of how strongly light is scattered per unit distance.10 - 100 cm⁻¹High scattering improves color mixing but can increase back-scattering loss.
Absorption Coefficient (µa) A measure of how strongly light is absorbed per unit distance.5 - 50 cm⁻¹Determines the penetration depth of excitation light.

Table 1: Example of Input Parameters for Monte Carlo Simulation of a pc-LED.

Finite-Difference Time-Domain (FDTD) Method for Optical Properties and Enhancement

The Finite-Difference Time-Domain (FDTD) method is a rigorous computational technique that solves Maxwell's equations directly in the time domain. db-thueringen.denih.gov It is particularly suited for analyzing the interaction of electromagnetic waves with objects on the scale of the light's wavelength, making it ideal for studying individual or small clusters of phosphor particles. mdpi.comcodymccoy.com While Monte Carlo methods are excellent for system-level performance, FDTD provides a detailed, wave-optics understanding of the fundamental scattering and absorption processes. researchgate.net

FDTD simulations can compute the scattering and absorption cross-sections of phosphor particles with high accuracy, accounting for complex wave phenomena like diffraction that are not captured by ray-tracing methods. mdpi.com This is especially important for micron-sized particles where wave effects are prominent. mdpi.com Researchers use a "total field scattered field" (TFSF) source in FDTD to precisely separate the incident light wave from the light wave scattered by the particle, allowing for clear analysis of the scattering behavior. mdpi.com

Theoretical Frameworks for Thermal Quenching Mechanisms (e.g., Crossover, Thermal Ionization)

Thermal quenching is the reduction in a phosphor's luminescence efficiency at elevated operating temperatures, a critical issue for high-power LEDs. researchgate.net Two primary theoretical mechanisms are used to explain this phenomenon in phosphors activated with Ce³⁺ or Eu²⁺. acs.org

The Crossover Model: This model is often visualized using a configurational coordinate diagram. researchgate.netresearchgate.net The diagram plots the potential energy of the activator ion versus a single spatial coordinate representing the average bond length between the activator and its surrounding host lattice ions. Both the ground state (4f for Ce³⁺) and the excited state (5d for Ce³⁺) are represented by parabolas. At elevated temperatures, the activator ion has enough thermal energy to reach the crossover point where the two parabolas intersect, allowing for a non-radiative relaxation pathway back to the ground state, releasing energy as heat (phonons) instead of light. researchgate.netacs.org The activation energy (Ea) for this process is the energy difference between the minimum of the excited state parabola and the crossover point. researchgate.net

Thermal Ionization (Auto-Ionization): This theory, often attributed to Dorenbos, posits that thermal quenching occurs when an electron in the excited 5d state of the activator is thermally promoted into the conduction band of the host material. researchgate.netacs.org Once in the conduction band, the electron can become trapped at defects or otherwise return to the ground state non-radiatively. The activation energy for this process is related to the energy difference between the activator's 5d level and the host's conduction band minimum. acs.orgresearchgate.net

Recent research has worked to unify these two theories into a single predictive model. researchgate.netacs.org For many phosphors, both mechanisms can be at play. For example, in the workhorse phosphor YAG:Ce³⁺, it has been shown that below 600 K, crossover relaxation and concentration quenching are the primary loss mechanisms, while above 600 K, thermal ionization becomes the dominant process. ru.nl Computational models using ab initio molecular dynamics can now predict the stability of the activator's local environment and the host's band gap to estimate the activation barriers for both crossover and thermal ionization, providing a powerful tool for predicting thermal stability. acs.orgmaterialsvirtuallab.org

Mechanism Description Key Influencing Factors Theoretical Model
Crossover Non-radiative relaxation from the excited state to the ground state via an intersection point of their potential energy curves.Activator-host bond length difference (Δr), phonon energy, local environment stability. acs.orgConfigurational Coordinate Diagram. researchgate.net
Thermal Ionization Thermal excitation of an electron from the activator's excited state into the host's conduction band.Host band gap (Eg), energy position of the 5d level relative to the conduction band. acs.orgDorenbos Model. researchgate.net

Table 2: Comparison of Major Thermal Quenching Mechanisms.

Influence of Host Lattice and Dopant Site on Photoluminescence Processes

The photoluminescent properties of a phosphor are not determined by the dopant ion (e.g., Ce³⁺, Tb³⁺) alone but are critically dependent on the host lattice in which it resides. The specific crystal structure and the crystallographic site occupied by the dopant dictate the electronic environment, which in turn governs the emission and excitation energies, quantum efficiency, and thermal stability.

In garnet-structured phosphors like a hypothetical this compound, the Y³⁺ ions in Y₃Al₅O₁₂ (YAG) are typically substituted. These ions occupy a dodecahedral site with eight oxygen neighbors. napier.ac.uk Key factors influencing photoluminescence include:

Crystal Field Splitting: The electrostatic field created by the surrounding anions (O²⁻) in the host lattice removes the degeneracy of the dopant's outer electron orbitals. For Ce³⁺, the 5d orbital splits into several levels. The energy difference between the lowest 5d level and the 4f ground state determines the emission wavelength. A stronger crystal field leads to a larger splitting and a longer-wavelength (red-shifted) emission.

Nephelauxetic Effect: This effect describes the reduction of electron-electron repulsion within the dopant's orbitals due to covalent bonding with the host lattice anions. This "cloud-expanding" effect lowers the energy of the 5d orbitals, also contributing to a red shift in emission.

Dopant Site: In some crystal structures, there may be multiple distinct crystallographic sites that the dopant can occupy. These different sites will have unique local environments (different coordination numbers, bond lengths, and site symmetry), leading to different crystal field strengths. This can result in multiple emission bands from a single dopant in a single host, or site-dependent luminescence characteristics. rsc.org For instance, studies on Ba₂HfF₈ have shown that Eu³⁺ and Tb³⁺ dopants exhibit distinct photoluminescence depending on which of the two available Ba²⁺ sites they occupy. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are used to model these effects by calculating the electronic band structure and the geometry of the dopant's coordination environment.

Predictive Models for Rational Design of Novel Phosphor Compositions

The traditional discovery of new phosphor materials has been a laborious process of trial-and-error synthesis and characterization. Modern computational approaches, however, enable a "rational design" or "materials genome" approach to accelerate this process. rsc.orgnih.gov These predictive models aim to screen vast numbers of potential compounds in silico to identify promising candidates for experimental synthesis.

Two major strategies are employed:

High-Throughput Computational Screening: This approach leverages the power of supercomputing to automatically calculate key properties for thousands of candidate materials from crystallographic databases. researchgate.netrsc.orgrsc.org Using methods like DFT, properties such as the host bandgap, Debye temperature, and the stability of the compound are calculated. researchgate.net These calculated descriptors are then used as filters to screen for materials likely to be good phosphor hosts. For example, a wide bandgap is necessary to prevent thermal quenching via ionization, and a high Debye temperature can indicate a rigid lattice that is less susceptible to non-radiative recombination. researchgate.net

Machine Learning (ML) Models: Machine learning can be used to build predictive models based on existing experimental data. nih.gov An ML model is trained on a dataset of known phosphors and their properties (e.g., composition, crystal structure, emission wavelength, thermal quenching). The model learns the complex relationships between these features. Once trained, it can rapidly predict the properties of new, unsynthesized compositions. This approach has been successfully used to guide the discovery of single-phase white phosphors by iteratively predicting the optimal dopant and halogen concentrations to achieve specific correlated color temperatures (CCT) and high color rendering indices (CRI), reducing the number of required experiments by over 70-fold in one study. nih.gov

These predictive models allow researchers to navigate the vast chemical space of potential materials efficiently, focusing experimental efforts on candidates with the highest probability of success. researchgate.netresearchgate.net

Advanced Applications and Emerging Research Directions for Aluminum Cerium Magnesium Terbium Oxide

Luminescent Materials for Optoelectronic Technologies

The unique electronic structures of the rare earth elements, cerium and terbium, when incorporated into an aluminum-magnesium oxide host matrix, give rise to remarkable luminescent properties. These characteristics make the compound a prime candidate for various optoelectronic technologies.

Aluminum Cerium Magnesium Terbium Oxide is a key material in the advancement of phosphor-converted light-emitting diodes (pc-LEDs). In this technology, a phosphor material absorbs light from a primary source, typically a blue or near-UV LED chip, and re-emits it at a different wavelength. electrochemsci.org The combination of these light sources produces white light.

The subject compound, often formulated as Terbium-doped Cerium Magnesium Aluminate (Ce₀.₆₃Tb₀.₃₇MgAl₁₁O₁₉), serves as an efficient green phosphor. sigmaaldrich.comsigmaaldrich.com When excited, typically by a blue LED, the terbium (Tb³⁺) ions in the crystal lattice produce a characteristic strong green emission. hrpub.orgscielo.org.mx The most intense emission peak is centered around 544 nm, corresponding to the ⁵D₄ → ⁷F₅ electronic transition of the Tb³⁺ ion. sigmaaldrich.comhrpub.org This green light can be combined with the original blue light from the LED and, often, red light from another phosphor to create high-quality, full-spectrum white light. researchgate.net The inclusion of cerium and magnesium in the aluminum oxide host can modify the crystal field environment of the terbium ions, influencing the precise emission wavelength and improving thermal stability, which is crucial for maintaining performance and longevity in high-power LED applications. mdpi.com The development of such phosphors is critical for overcoming limitations of early white LEDs, such as poor color rendering and undesirable color temperatures. electrochemsci.org

Table 1: Luminescent Properties of Terbium-Doped Aluminate Phosphors for pc-LEDs

Property Description Typical Value / Characteristic Source(s)
Emission Color The visible color produced by the phosphor upon excitation. Green sigmaaldrich.comhrpub.org
Primary Emission Peak The wavelength at which the highest intensity of light is emitted. ~544 nm sigmaaldrich.comhrpub.org
Responsible Ion The element whose electronic transitions cause the luminescence. Terbium (Tb³⁺) hrpub.org
Common Excitation The wavelength of the light source used to stimulate the phosphor. Blue LED (~450 nm) or UV LED (~380 nm) electrochemsci.orgscielo.org.mxresearchgate.net

| Application | The primary use of this phosphor in lighting technology. | Component in white light-emitting diodes (WLEDs) | researchgate.net |

The luminescence intensity and decay time of certain materials can be highly dependent on temperature. This property forms the basis for non-contact optical thermometry, a technique for measuring temperature remotely. Research into related compounds, such as terbium and magnesium-doped aluminum oxide (Al₂O₃:Tb,Mg), demonstrates the potential of this material class for such applications. researchgate.net

These materials exhibit thermoluminescence (TL), where they emit light upon heating after being exposed to ionizing radiation. researchgate.netnih.gov The TL glow curves of Al₂O₃:Tb,Mg samples show a distinct peak at approximately 200°C. researchgate.net The intensity and characteristics of this peak can be precisely correlated with the radiation dose and the material's thermal history, suggesting its utility in dosimetry. researchgate.netnih.gov More relevant to real-time thermometry, the photoluminescence properties of the Tb³⁺ ions can also show strong temperature dependence. As temperature increases, non-radiative decay pathways become more active, leading to a predictable decrease in luminescence intensity and a shortening of the luminescence lifetime. By calibrating these optical signals against temperature, a remote and precise temperature sensor can be developed. This is particularly valuable for applications in harsh environments, on moving objects, or in biological systems where traditional contact thermometers are impractical.

Role in Complex Oxide Heterostructures and Functional Devices

Complex oxide heterostructures, which involve layering different oxide materials to create novel functionalities at their interfaces, are a major focus of modern condensed matter physics and materials science. This compound, with its blend of dielectric and magnetic properties, is a promising component for these advanced structures.

The individual components of this compound offer properties essential for next-generation electronics. Aluminum oxide is a well-established high-κ dielectric, used as a gate insulator in transistors to prevent current leakage. Cerium oxide (ceria) is also of great interest due to its high oxygen storage capacity and the ability of cerium to switch between Ce³⁺ and Ce⁴⁺ oxidation states, making it a candidate for resistive switching memory and as a buffer layer in complex electronic structures. researchgate.netcapes.gov.br

The field of spintronics aims to utilize the spin of the electron, in addition to its charge, to carry information, promising devices with higher speeds and lower power consumption. utah.edu The development of spintronic devices relies on materials that are ferromagnetic at or above room temperature. utah.edu While the base aluminum oxide is not magnetic, the incorporation of rare earth elements like terbium, which has a strong magnetic moment, introduces the potential for magnetic ordering. The synthesis of materials like cerium-terbium mixed oxides can create unique electronic and magnetic states, making them potential candidates for development as dilute magnetic dielectrics, a class of materials crucial for spintronic applications. researchgate.netutah.edu

The magnetic properties of rare earth elements are fundamental to many data storage technologies. Terbium, for instance, is a critical component in magneto-optical discs and is used in alloys for hard disk drives. The integration of terbium into a stable oxide matrix opens possibilities for new forms of data storage.

Furthermore, the combination of cerium oxide's known resistive switching capabilities with the dielectric properties of aluminum oxide could lead to novel non-volatile memory devices. In such a device, an electric field could switch the material between high and low resistance states, representing binary "0" and "1". The specific role of magnesium and terbium in this context would be to stabilize the desired crystal structure and potentially tune the electronic and switching properties of the material. The creation of core-shell nanoparticles, for example with a crystalline CeO₂ core and an amorphous Al₂O₃ shell, has been shown to produce unique materials that are candidates for catalyst supports and could be adapted for memory applications. nih.gov

Resource Utilization and Recycling Strategies for Rare Earth Elements in Oxide Matrices

The increasing use of rare earth elements (REEs) like cerium and terbium in high-tech applications has made their supply chain a critical global issue. discoveryalert.com.au As these elements are often dispersed in products, developing effective recycling strategies for oxide matrices is essential for sustainability and resource security. cmu.eduareteem.org Recovering REEs from end-of-life products is often more profitable and environmentally benign than mining new ore, which can be mixed with radioactive materials. cmu.edu

Recycling processes for materials like this compound typically fall into two main categories: hydrometallurgy and pyrometallurgy. google.comstanfordmagnets.com

Hydrometallurgy: This approach involves dissolving the oxide material in strong acids (leaching) to bring the rare earth elements into an aqueous solution. areteem.orgstanfordmagnets.com Following dissolution, techniques like solvent extraction or precipitation are used to selectively separate the individual rare earth elements from each other and from the aluminum and magnesium. google.com For instance, the dissolved rare earths can be precipitated as oxalates or sulfates, which are then calcined (heated) to form pure rare earth oxides ready for reuse. google.com

Pyrometallurgy: This method uses high temperatures to separate the components. stanfordmagnets.com For oxide matrices, this can involve melting the material with a flux, such as molten fluoride (B91410), which can selectively dissolve the rare earth oxides, separating them from the bulk aluminum oxide. researchgate.net Another pyrometallurgical technique involves chlorination at high temperatures to convert the rare earth oxides into more volatile chlorides, which can then be separated. researchgate.net

Table 2: Comparison of Recycling Strategies for Rare Earth Oxides

Method Description Advantages Disadvantages Source(s)
Hydrometallurgy Uses aqueous solutions (typically strong acids) to dissolve and separate elements. High purity of recovered elements; can be highly selective. Use of hazardous chemicals; generates liquid waste. areteem.orgstanfordmagnets.com
Pyrometallurgy Uses high temperatures and processes like smelting or chlorination for separation. Can handle complex mixtures; can be faster than hydrometallurgy. High energy consumption; can generate harmful gases and solid waste (slag). google.comstanfordmagnets.com

| Bioleaching | Uses microorganisms to produce organic acids that extract metals. | Environmentally friendly; low energy input. | Slow process; lower extraction efficiency compared to acid leaching. | areteem.org |

Electrochemical Recovery of Cerium and Terbium from Waste Phosphors

The recovery of rare earth elements from end-of-life products is a critical aspect of ensuring a sustainable supply chain. Waste phosphors, particularly those from fluorescent lamps, represent a significant secondary source of valuable elements like cerium (Ce) and terbium (Tb). rsc.org Electrochemical methods are emerging as a promising route for the efficient and environmentally conscious recovery of these elements.

Studies have identified optimal conditions for this electrochemical process to maximize the recovery of cerium and terbium. rsc.orgresearchgate.net Under specific parameters, leaching efficiencies for terbium and cerium have been reported to reach as high as 99.2% and 98.5%, respectively. rsc.orgresearchgate.net The apparent activation energies for the leaching of terbium and cerium have been calculated at 17.71 kJ mol⁻¹ and 18.46 kJ mol⁻¹, respectively, indicating that the process is diffusion-controlled. rsc.orgresearchgate.net

To address the challenge of separating the recovered rare earth elements from other components in the leachate, such as aluminum, complexing agents can be employed. tandfonline.com The addition of glycine (B1666218) as a complexing agent has been shown to facilitate the precipitation of rare-earth hydroxides at the cathode while inhibiting the precipitation of aluminum ions by altering their deposition potential. tandfonline.com This approach has led to the recovery of rare-earth oxides with a purity of up to 99.13% and a recovery rate of 98.89%. tandfonline.com

Table 1: Optimal Conditions for Electrochemical Recovery of Cerium and Terbium

Parameter Optimal Value
FeCl₂ Concentration 0.10 mol L⁻¹
Current Density 100 A m⁻²
HCl Concentration 3 mol L⁻¹
Temperature 80 °C
Liquid-to-Solid (L/S) Ratio 30 mL g⁻¹
Time 60 min

Data sourced from multiple studies on the electrochemical reduction of waste phosphors. rsc.orgresearchgate.net

Table 2: Leaching Efficiency and Purity with Electrochemical Recovery

Element/Parameter Value
Terbium (Tb) Leaching Efficiency 99.2%
Cerium (Ce) Leaching Efficiency 98.5%
Purity of Recovered Rare-Earth Oxides (with glycine) 99.13%
Recovery Rate of Rare-Earth Elements (with glycine) 98.89%

Data reflects findings from research on electrochemical leaching and deposition processes. rsc.orgresearchgate.nettandfonline.com

Sustainable Materials Design and Circular Economy Considerations

The principles of sustainable materials design and the circular economy are paramount in the context of advanced materials like this compound, which contain critical rare earth elements. The goal of a circular economy is to move away from the traditional linear "take-make-dispose" model and instead focus on keeping resources in use for as long as possible, extracting the maximum value from them whilst in use, then recovering and regenerating products and materials at the end of each service life.

For materials containing cerium and terbium, a key aspect of sustainable design is the consideration of their end-of-life recovery. The luminescent and electrochemical properties that make these elements valuable in applications such as phosphors also make their recovery from waste streams a priority. discoveryalert.com.au "Urban mining," or the reclamation of valuable elements from end-of-life products and manufacturing waste, is a cornerstone of the circular economy for rare earths. discoveryalert.com.au

The electrochemical recovery methods detailed in the previous section are a prime example of sustainable materials design in action. By developing efficient processes to reclaim cerium and terbium from waste phosphors, it is possible to reduce the reliance on primary mining, which can have significant environmental impacts. rsc.orgtandfonline.com These recovery processes contribute to a more circular flow of materials, where the constituent elements of a compound like this compound can be sourced from recycled feedstock.

Furthermore, designing products with disassembly and recycling in mind is a crucial element of sustainable materials design. This includes creating products where components containing valuable materials like phosphors can be easily separated and directed to appropriate recycling streams. The development of such closed-loop systems is essential for the long-term sustainability of technologies that rely on rare earth elements.

Q & A

Basic: What experimental methods are recommended to determine the empirical formula of aluminum cerium magnesium terbium oxide?

Methodological Answer:
To determine the empirical formula, conduct stoichiometric combustion synthesis followed by gravimetric analysis. For example, react precise masses of aluminum, cerium, magnesium, and terbium precursors (e.g., oxides or nitrates) under controlled oxygen flow. Measure mass changes before and after combustion to calculate oxide ratios. Use X-ray diffraction (XRD) to confirm phase purity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. Error analysis should account for incomplete oxidation or hygroscopic precursors, which may skew mass measurements .

Advanced: How can discrepancies in quantitative phase analysis using Reference Intensity Ratio (RIR) methods be resolved?

Methodological Answer:
Discrepancies in RIR-based phase analysis (e.g., reported 92% vs. 96% magnesium aluminum silicate in mixed oxides) arise from differences in peak intensity integration (raw vs. integrated data) and sample heterogeneity. To resolve this:

  • Cross-validate with energy-dispersive X-ray spectroscopy (EDS) or Rietveld refinement.
  • Use standardized calibration curves with certified reference materials.
  • Account for preferential orientation in XRD samples by applying texture corrections .

Basic: What analytical techniques are suitable for elemental composition validation?

Methodological Answer:

  • ICP-MS : Quantifies trace rare earth elements (e.g., terbium, cerium) with detection limits <1 ppm.
  • X-ray fluorescence (XRF) : Provides bulk composition data for aluminum, magnesium, and oxygen.
  • Titration : Acid-base titration (e.g., using HCl) for magnesium oxide content, validated against USP protocols .

Advanced: How does this compound enhance corrosion resistance in alloy coatings?

Methodological Answer:
Nano-cerium oxide (CeO₂) in the composite forms a passivation layer, while terbium (Tb³⁺) improves oxidative stability. Methodology:

  • Electrodeposition : Incorporate oxide nanoparticles into aluminum/magnesium matrices.
  • Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in NaCl solutions to measure corrosion current density (icorr). Studies show CeO₂-Tb₂O₃ coatings reduce icorr by 40–60% compared to uncoated alloys .

Basic: What techniques are used to characterize the crystal structure of this oxide system?

Methodological Answer:

  • XRD : Identify cubic fluorite (CeO₂) and spinel (MgAl₂O₄) phases. Use Cu-Kα radiation (λ=1.5406 Å) with a scan range of 10–90° 2θ.
  • Transmission Electron Microscopy (TEM) : Resolve lattice fringes (d-spacing ~0.31 nm for CeO₂) and elemental mapping via EDS .

Advanced: How can the redox activity of cerium and terbium ions be optimized for catalytic applications?

Methodological Answer:

  • Doping Strategies : Increase Ce³⁺/Ce⁴⁺ ratio via terbium doping (Tb³⁺ → Tb⁴⁺), enhancing oxygen vacancy density.
  • Surface Modification : Functionalize with citric acid to stabilize Ce³⁺ sites.
  • Activity Testing : Measure catalytic efficiency in CO oxidation (light-off temperature T₅₀) or oxygen storage capacity (OSC) using thermogravimetric analysis (TGA) .

Basic: What protocols ensure purity in synthetic batches?

Methodological Answer:

  • Spectrophotometric Analysis : Detect impurities (e.g., Fe, Ca) at <0.03% levels using UV-Vis with eriochrome black T for magnesium quantification.
  • Loss on Drying (LOD) : Dry at 110°C for 24 hours; acceptable mass loss <0.5%.
  • Acid Insolubility Test : Digest in HCl (1:10); residual mass <0.10% indicates purity .

Advanced: What methodologies assess environmental impact during rare earth recovery from this oxide?

Methodological Answer:

  • Biorecovery : Use Lanmodulin protein fragments to selectively bind terbium/cerium ions at pH 4–5, achieving >90% recovery from electronic waste leachates.
  • Toxicity Screening : Conduct in vitro assays (e.g., HepG2 cell viability) for nanoparticle suspensions (10 μg/mL, 4–20 nm). Studies show dose-dependent cytotoxicity thresholds at >0.02 μg/mL .

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